Neomycin C vs. Neomycin B: Antimicrobial Activity Against Staphylococcus epidermidis
In vitro studies comparing neomycin C to neomycin B against Staphylococcus epidermidis (ATCC 12228) demonstrate that neomycin C possesses approximately 50% of the biological activity of neomycin B [1]. This stereoisomer-specific potency differential has been consistently documented across multiple independent assessments [2].
| Evidence Dimension | Relative antimicrobial activity |
|---|---|
| Target Compound Data | Neomycin C: relative activity = 50% of neomycin B |
| Comparator Or Baseline | Neomycin B: baseline activity = 100% (reference standard) |
| Quantified Difference | Neomycin C exhibits 50% lower activity than neomycin B |
| Conditions | In vitro microbiological assay; Staphylococcus epidermidis ATCC 12228 |
Why This Matters
This 2-fold activity difference directly impacts antimicrobial potency calculations and necessitates explicit stereoisomer quantification for reproducible susceptibility testing.
- [1] Robertson JH, Baas R, Yeager RL, Tsuji K. Antimicrobial activity of neomycin C against Staphylococcus epidermidis. Appl Microbiol. 1971;22(6):1164-1165. View Source
- [2] AG Scientific. Neomycin C Sulfate Technical Datasheet. View Source
